Cas no 49553-93-7 (Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)])

Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)] is a polymeric compound featuring a repeating ethyleneimine backbone with hydrochloride counterions. This cationic polymer exhibits strong affinity for anionic surfaces, making it useful in applications such as flocculation, surface modification, and biomedical research. Its water-soluble nature and high charge density enable effective interactions with biomolecules, including nucleic acids and proteins. The compound’s stability in aqueous solutions and tunable molecular weight further enhance its utility in industrial and laboratory settings. Its hydrochloride form ensures consistent reactivity and ease of handling, while the polymeric structure provides versatility in functionalization for specialized applications.
Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)] structure
49553-93-7 structure
Product Name:Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)]
CAS No:49553-93-7
MF:C2H5N
MW:43.067800283432
CID:334685
PubChem ID:9033
Update Time:2025-05-28

Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)] Chemical and Physical Properties

Names and Identifiers

    • Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)]
    • Poly(imino-1,2-ethanediyl hydrochloride)
    • Ethylene imine
    • Everamine 50T
    • NS00007110
    • NSC134422
    • Aethylenimin [German]
    • Etilenimina [Italian]
    • Epomine P 1000
    • Dihydroazirene
    • PEI 600
    • Aziridine;Ethylenimine
    • EINECS 205-793-9
    • NSC124036
    • PEI 100
    • AZIRIDINE [IARC]
    • Dihydroazirine
    • RCRA waste no. P054
    • Q409141
    • PEI 18
    • HSDB 540
    • ethyleneimine;aziridine;ethylenimine
    • Aziridine 100 microg/mL in Methanol
    • PEI 1
    • 151-56-4
    • UN1185
    • Dimethylenimine
    • NSC-124036
    • Aziridin [German]
    • P 1000
    • ETHYLENEIMINE
    • MFCD00039669
    • Ethyleenimine
    • STR07159
    • Dimethyleneimine
    • PEI 1000
    • CS-0058423
    • NSC-124035
    • Azirane
    • Epomine 150T
    • Aziridine
    • ETHYLENEIMINE [HSDB]
    • EC 205-793-9
    • UN 1185 (Salt/Mix)
    • PEI-600
    • Epamine 150T
    • Aethylenimin
    • ENT-50324
    • NSC124035
    • Ethylenimine
    • Tydex 12
    • AZIRIDINE [INCI]
    • WLN: /T3MTJ/
    • NSC-124034
    • InChI=1/C2H5N/c1-2-3-1/h3H,1-2H
    • Etilenimina
    • FT-0688199
    • Ethyleneimine, inhibited
    • AI3-50324
    • Azacyclopropane
    • PEI 6
    • CHEMBL540990
    • 5-20-01-00003 (Beilstein Handbook Reference)
    • Ethyleenimine [Dutch]
    • NSC-196335
    • CCRIS 296
    • UNII-54P5FEX9FH
    • NSC196335
    • TL 337
    • Montrek 6
    • NSC-134422
    • 68130-99-4
    • Everamine
    • Montrek 1000
    • Aziran
    • 54P5FEX9FH
    • PEI
    • BRN 0102380
    • Montrek PEI 18
    • Ethyleneimine, inhibited [UN1185] [Poison]
    • Dow PEI-18
    • PEI 2
    • ETHYLENIMINE [MI]
    • Dihydro-1H-azirine
    • EI
    • PEI 400
    • 1H-Azirine, dihydro-
    • DTXSID8020599
    • Aziridin
    • Ethylenimine resins
    • FT-0699349
    • 9002-98-6
    • AKOS005366671
    • PEI 12
    • 49553-93-7
    • Everamine 210T
    • CHEBI:30969
    • Aziridine (Ethyleneimine), stabilized with 1-2% NaOH
    • Polyethylenimine Linear
    • POLYETHYLENEIMINE, BRANCHED
    • RCRA waste number P054
    • Epomine 1000
    • PEI 1120
    • BCP29842
    • Montrek PEI 6
    • 68130-98-3
    • NSC124034
    • Dow PEI-600e
    • Dow PEI-6
    • Polyethylenimine, Linear
    • STL168030
    • Ethylene imine polymer
    • M.W. 600,99%
    • Polyethylenimine Linear (MW 40000, liquid)
    • Polyethylenimine, Linear (MW 25000)
    • DA-76977
    • Polyethylenimine, Linear (MW 25000, liquid)
    • Inchi: 1S/C2H5N/c1-2-3-1/h3H,1-2H2
    • InChI Key: NOWKCMXCCJGMRR-UHFFFAOYSA-N
    • SMILES: N1CC1

Computed Properties

  • Exact Mass: 43.04220
  • Monoisotopic Mass: 43.042199164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 10.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 21.9Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 0.39880

Poly[[imino(1,2-ethanediyl)] hydrochloride (1:1)] Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P924174-5g
Polyethylenimine, Linear
49553-93-7 MW:40000
5g
¥6,580.00 2022-06-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P924174-1g
Polyethylenimine, Linear
49553-93-7 MW:40000
1g
¥1,950.00 2022-06-14
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.